molecular formula C14H10BrNO B12662799 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine CAS No. 102830-81-9

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

Cat. No.: B12662799
CAS No.: 102830-81-9
M. Wt: 288.14 g/mol
InChI Key: HAWPOVRQHFBASB-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure with a bromine atom at the 6-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction can be carried out under microwave heating or solar thermal energy, yielding the desired product in high yields .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido derivatives, while oxidation and reduction reactions could modify the pyridine or phenyl rings .

Mechanism of Action

The mechanism by which 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group on the pyrano[2,3-b]pyridine core makes it a versatile compound for various applications .

Properties

CAS No.

102830-81-9

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

HAWPOVRQHFBASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br

Origin of Product

United States

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